2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a structurally related analog, has been synthesized and its crystal structure analyzed. This provides a foundation for understanding the structural characteristics of similar compounds (Lu Jiu-fu et al., 2015).
Biological and Pharmacological Activities
Adenosine Receptor Antagonism : Derivatives of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, which include compounds similar to the one , have been identified as potent and selective antagonists of the human A3 adenosine receptor. This suggests potential applications in neuroprotection and anti-cancer therapies (Squarcialupi et al., 2013).
Fluorophore Synthesis for Biological Detection : Pyrazolo[1,5-a]pyrimidine derivatives have been used as intermediates in the synthesis of functional fluorophores. These compounds can be utilized as fluorescent probes for detecting biologically or environmentally relevant species, indicating potential use in biosensing applications (Castillo et al., 2018).
Chemical Applications
Heterocyclic Synthesis : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from enaminones highlights their utility in creating a variety of heterocyclic compounds. These derivatives display significant potential for further chemical exploration and possible pharmacological uses (Riyadh, 2011).
Regioselective Synthesis in Drug Development : Studies on regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs, including modifications at various positions on the ring system, highlight the compound's versatility in medicinal chemistry. This regioselectivity is crucial for developing new drugs with specific target interactions (Drev et al., 2014).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-12-20(23-15-8-10-16(26-2)11-9-15)25-21(22-14)13-18(24-25)17-6-4-5-7-19(17)27-3/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDFTGXIDDHEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.